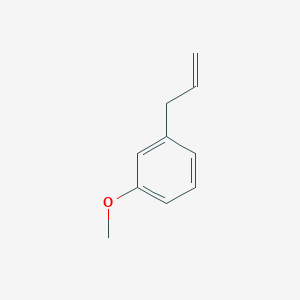![molecular formula C17H12ClNO2S B1597758 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 23821-72-9](/img/structure/B1597758.png)
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Vue d'ensemble
Description
The compound “2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid” does not appear to be widely studied or described in the literature . It’s important to note that the structure of this compound suggests it may have biological activity, as thiazole rings and phenyl groups are common motifs in bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiazole ring, which is a type of heterocycle, attached to two phenyl groups and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid” are not detailed in the search results .Applications De Recherche Scientifique
Receptor Interaction Studies
1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (SR 27897) and a structurally related molecule, 2-[4-(4-chloro-2, 5-dimethoxyphenyl)-5-(2-cyclohexyl-ethyl)-thiazol-2-ylcarbamoyl]-5, 7-dimethyl-indol-1-yl-1-acetic acid (SR 146131), have been studied for their interactions with the human cholecystokinin (CCK) CCK(1) receptor. Through mutations in the receptor and molecular modeling, differences in binding sites and pharmacological characteristics were elucidated (Gouldson et al., 2000).
Antimicrobial Agent Synthesis
Compounds derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown antimicrobial activity. These compounds, synthesized via a series of chemical reactions, were tested against various bacterial and fungal strains, exhibiting moderate activity (Sah et al., 2014).
Enzyme Inhibition Studies
2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) is studied as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. Its pharmacological profile includes various activities such as anti-inflammatory, analgesic, and antiasthmatic, without causing gastrointestinal damage, as observed in animal experiments (Laufer et al., 1994).
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing compounds, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was studied to understand their stability and degradation products under photo-irradiation. These insights are crucial for the development of pharmaceutical compounds (Wu et al., 2007).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characteristics of a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, were analyzed, providing valuable information on its molecular arrangement and interaction potential (Aydin et al., 2010).
Organotin(IV) Derivative Studies
Organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized and characterized for their antibacterial and antifungal activities, demonstrating their biological significance (Ali et al., 2002).
Synthesis of Quinazolin-4(3H)-ones
Derivatives of quinazolin-4(3H)-ones, synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid, showed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Patel et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-8-6-12(7-9-13)17-19-16(11-4-2-1-3-5-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIVWRJICPRDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377204 | |
| Record name | 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
CAS RN |
23821-72-9 | |
| Record name | 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



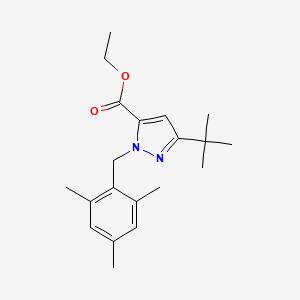
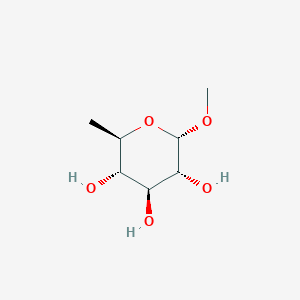
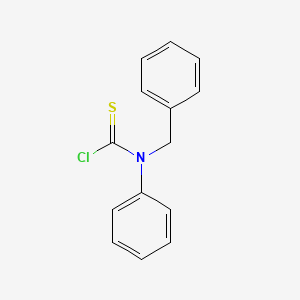
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)
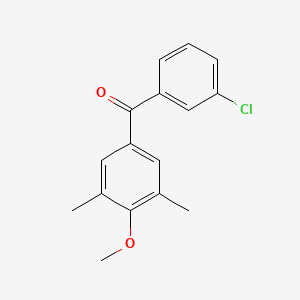
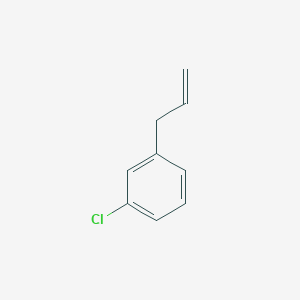






![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
